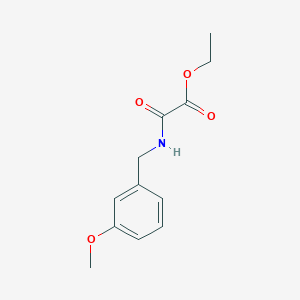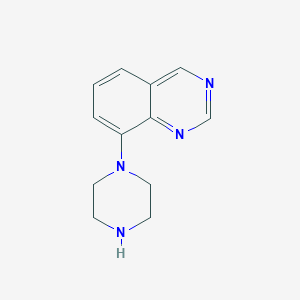
8-(Piperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Piperazin-1-yl)quinazoline is a heterocyclic compound that consists of a quinazoline core with a piperazine moiety attached at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
作用機序
Target of Action
Quinazoline derivatives are known to exhibit a broad range of biological effects, suggesting they interact with multiple targets .
Mode of Action
Quinazoline derivatives are known to inhibit protein kinases, essential enzymes that regulate cellular functions such as growth, differentiation, migration, and metabolism . The piperazine moiety in the structure may influence the physicochemical properties and enhance the bioactivity of the compound .
Biochemical Pathways
Quinazoline derivatives have been reported to inhibit protein kinases, which play a crucial role in cellular signal-transduction pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-hiv, anticancer, antifungal, antibacterial, and anti-inflammatory activities . This suggests that 8-(Piperazin-1-yl)quinazoline may have similar effects.
生化学分析
Biochemical Properties
8-(Piperazin-1-yl)quinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have significant inhibitory activity against p21-activated kinase 4 (PAK4) . The nature of these interactions is often through binding to the active sites of these biomolecules, thereby influencing their function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have potent inhibitory activity against the A549 cell line, affecting cell proliferation, migration, and invasion . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit PAK4, a kinase involved in various cellular processes .
Temporal Effects in Laboratory Settings
It has been suggested that it has a stable structure, which could potentially influence its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, quinazoline derivatives have been shown to exhibit varying effects at different dosages
Metabolic Pathways
Quinazoline derivatives have been shown to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Piperazin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with quinazoline and piperazine as the primary starting materials.
Condensation Reaction: The quinazoline core is functionalized at the 8th position using a suitable halogenating agent, such as bromine or chlorine, to form 8-halogenated quinazoline.
Nucleophilic Substitution: The halogenated quinazoline undergoes nucleophilic substitution with piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
化学反応の分析
Types of Reactions
8-(Piperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: N-substituted piperazine derivatives.
科学的研究の応用
8-(Piperazin-1-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, which lacks the piperazine moiety.
4-(Piperazin-1-yl)quinazoline: A structural isomer with the piperazine moiety attached at the 4th position.
8-(Morpholin-4-yl)quinazoline: A similar compound where the piperazine moiety is replaced with a morpholine ring.
Uniqueness
8-(Piperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its isomers and analogs. The presence of the piperazine moiety at the 8th position enhances its ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
8-piperazin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-8-14-9-15-12(10)11(3-1)16-6-4-13-5-7-16/h1-3,8-9,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMFIBXTAXXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CN=CN=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide](/img/structure/B2787391.png)
![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2787393.png)
![(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2787394.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2787395.png)
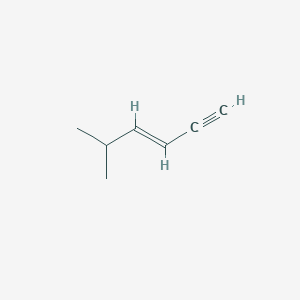
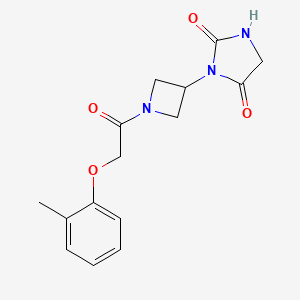
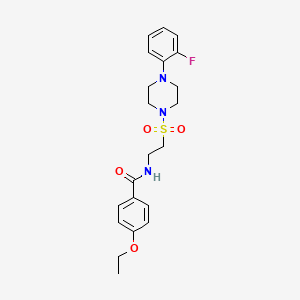
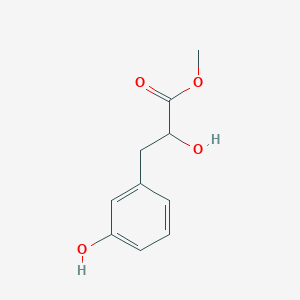
![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)
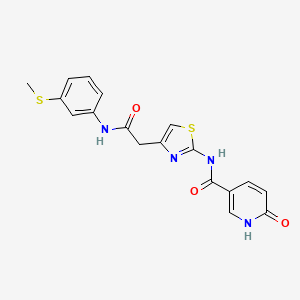
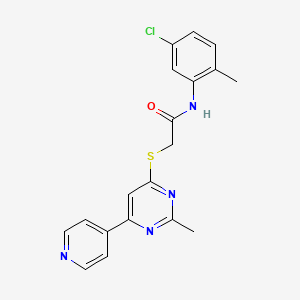
![2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide](/img/structure/B2787407.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
